
2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE typically involves the condensation of quinazolinone derivatives with carbazole derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. Common reagents used in the synthesis include acetic anhydride, ammonium acetate, and various solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. Large-scale production often requires the use of automated reactors and stringent quality control measures to ensure consistency and reproducibility. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
化学反応の分析
Types of Reactions
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce amine derivatives.
科学的研究の応用
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
類似化合物との比較
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Carbazole Derivatives: These compounds are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Uniqueness
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-1-YL)ACETAMIDE is unique due to its specific combination of quinazolinone and carbazole moieties, which confer distinct biological activities and potential therapeutic applications. The compound’s unique structure allows it to interact with multiple molecular targets, making it a versatile candidate for drug development.
特性
分子式 |
C22H20N4O3 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C22H20N4O3/c27-19(12-26-21(28)15-7-2-4-10-17(15)25-22(26)29)23-18-11-5-8-14-13-6-1-3-9-16(13)24-20(14)18/h1-4,6-7,9-10,18,24H,5,8,11-12H2,(H,23,27)(H,25,29) |
InChIキー |
JYRNGHKMGSISJF-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)NC(=O)CN4C(=O)C5=CC=CC=C5NC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-phenylalanine](/img/structure/B11021183.png)
![7-(furan-2-yl)-2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11021189.png)
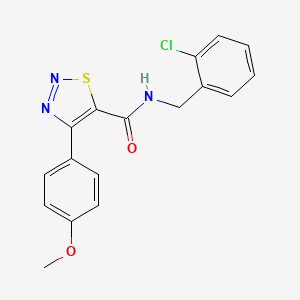
![7,8-dimethoxy-3-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11021207.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(2,4,5-trifluorophenyl)ethanone](/img/structure/B11021209.png)
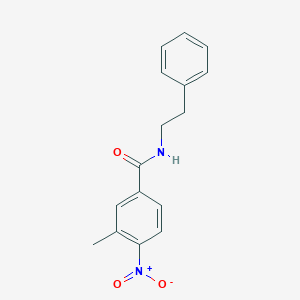
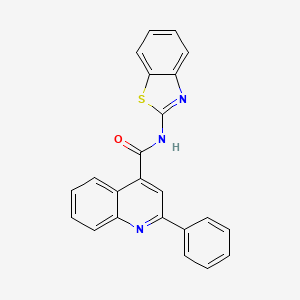
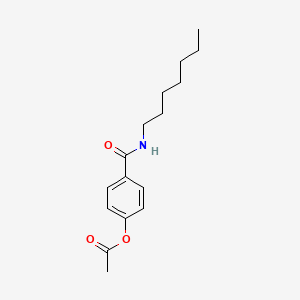
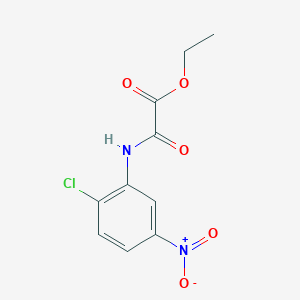
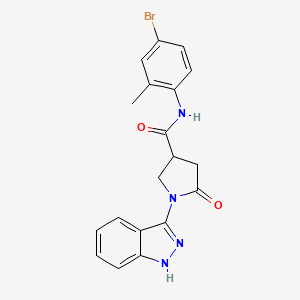
![N-(1H-benzimidazol-2-ylmethyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11021241.png)
![methyl 2-({[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]acetyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11021262.png)
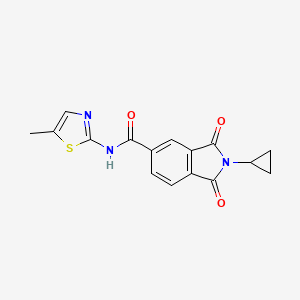
![4-methyl-N-[2-(pyridin-4-yl)ethyl]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11021276.png)
